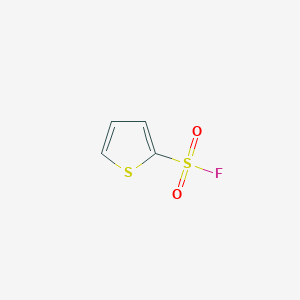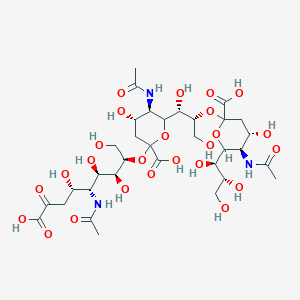
N-Acetylneuraminic Acid Trimer alpha(2-8)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylneuraminic Acid Trimer alpha(2-8) is a trimeric form of N-Acetylneuraminic Acid, a sialic acid derivative. This compound is significant in the field of glycobiology due to its role in various biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminic Acid Trimer alpha(2-8) typically involves the polymerization of N-Acetylneuraminic Acid monomers. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs sialyltransferases, which catalyze the formation of glycosidic bonds between the monomers under mild conditions .
Industrial Production Methods
Industrial production of N-Acetylneuraminic Acid Trimer alpha(2-8) is less common due to the complexity and cost of the synthesis process. advancements in biotechnological methods, such as recombinant DNA technology, have made it possible to produce this compound on a larger scale .
化学反应分析
Types of Reactions
N-Acetylneuraminic Acid Trimer alpha(2-8) can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule, often using reagents like periodate.
Reduction: Reduction reactions can alter the oxidation state of the compound, typically using reducing agents such as sodium borohydride.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles or electrophiles in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with periodate can lead to the formation of aldehydes or carboxylic acids .
科学研究应用
N-Acetylneuraminic Acid Trimer alpha(2-8) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex glycoconjugates.
Biology: Plays a role in studying cell-cell interactions and microbial pathogenesis.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of glycoproteins and other biotechnological products.
作用机制
The mechanism of action of N-Acetylneuraminic Acid Trimer alpha(2-8) involves its interaction with specific receptors on cell surfaces. These interactions can modulate various cellular processes, including signal transduction and immune responses. The compound’s molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding proteins .
相似化合物的比较
Similar Compounds
- N-Acetylneuraminic Acid Dimer alpha(2-8)
- N-Acetylneuraminic Acid Monomer
Uniqueness
N-Acetylneuraminic Acid Trimer alpha(2-8) is unique due to its trimeric structure, which enhances its binding affinity and specificity for certain receptors compared to its monomeric and dimeric counterparts. This makes it particularly useful in applications requiring high specificity and affinity .
属性
IUPAC Name |
(4S,5R)-5-acetamido-2-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53N3O25/c1-10(40)34-20(13(43)4-14(44)29(52)53)26(51)24(49)18(8-38)58-32(30(54)55)6-16(46)22(36-12(3)42)28(61-32)25(50)19(9-39)59-33(31(56)57)5-15(45)21(35-11(2)41)27(60-33)23(48)17(47)7-37/h13,15-28,37-39,43,45-51H,4-9H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)(H,52,53)(H,54,55)(H,56,57)/t13-,15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27?,28?,32?,33?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNVUKOMJIKCQZ-IXGFAEHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C2C(C(CC(O2)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H](C2[C@@H]([C@H](CC(O2)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53N3O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorophenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2664311.png)
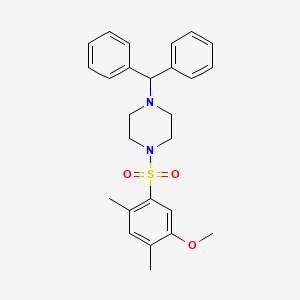
![N-(4-ethoxyphenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2664316.png)

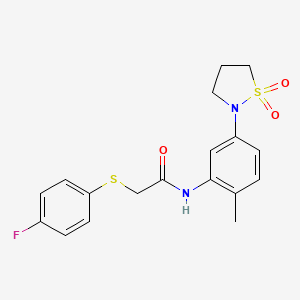
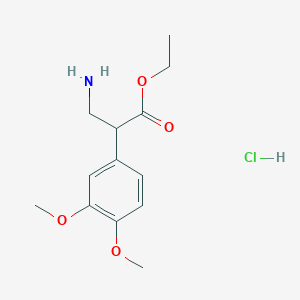
![2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2664321.png)
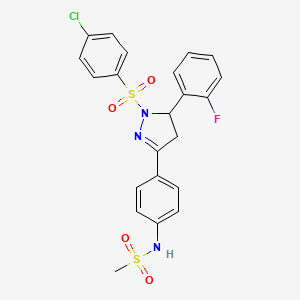
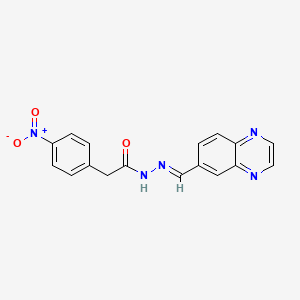
![(Z)-2-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2664327.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2664329.png)
![2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid](/img/structure/B2664331.png)
![4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2664332.png)
